Validated Knockdown Efficacy: >70% mRNA Reduction Benchmark in Standard Transfection Conditions
The ACOD1 Human Pre-designed siRNA Set A includes three distinct siRNA duplexes, and the manufacturer guarantees that at least one will achieve a knockdown efficiency of ≥70% at the mRNA level under standard conditions when compared to a non-targeting negative control siRNA . This performance guarantee is a crucial specification for procurement, as it establishes a minimum quantitative benchmark for silencing the human ACOD1 gene, thereby reducing the risk of experimental failure due to an ineffective siRNA. This is in contrast to ordering a single, unvalidated siRNA duplex, which lacks any guaranteed performance metric.
| Evidence Dimension | mRNA Knockdown Efficiency |
|---|---|
| Target Compound Data | ≥70% reduction in target mRNA |
| Comparator Or Baseline | Non-targeting control (NTC) siRNA (Baseline expression set to 0% knockdown) |
| Quantified Difference | ≥70% reduction relative to baseline control |
| Conditions | Standard transfection conditions as per the manufacturer's optimized protocol . |
Why This Matters
A guaranteed minimum knockdown efficiency of 70% provides a reliable performance baseline for experimental planning, mitigating the risk of investing in an siRNA reagent that fails to produce a measurable phenotype.
